

physical properties of 4-Nitrobenzohydrazide including melting point and pKa

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Compound of Interest

Compound Name: 4-Nitrobenzohydrazide

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Technical Guide: Physicochemical Properties of 4-Nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **4-Nitrobenzohydrazide**, a compound of interest in pharmaceutical and chemical research. This document details its melting point and pKa values, provides comprehensive experimental protocols for their determination, and illustrates key experimental workflows involving this compound.

Core Physical Properties

4-Nitrobenzohydrazide (CAS No: 636-97-5) is a crystalline solid, appearing as yellow crystals. Its molecular formula is $C_7H_7N_3O_3$, with a molecular weight of 181.15 g/mol. A summary of its key quantitative physical properties is presented below.

Data Presentation

Property	Value	Notes
Melting Point	210-214 °C	Some sources report specific values such as 209 °C or 218 °C with decomposition.
pKa ₁	2.77	Determined at 25 °C.
pKa ₂	11.17	Determined at 25 °C.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and pKa of **4-Nitrobenzohydrazide**.

Melting Point Determination (Capillary Method)

The melting point of **4-Nitrobenzohydrazide** is determined using the capillary melting point method, a standard technique for organic compounds.[\[1\]](#)[\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula
- Watch glass

Procedure:

- Sample Preparation: A small amount of dry **4-Nitrobenzohydrazide** is placed on a clean, dry watch glass. The crystalline sample is finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.[\[3\]](#)

- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.[4]
- Apparatus Setup (Mel-Temp): The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus. The thermometer is placed in its designated holder.
- Apparatus Setup (Thiele Tube): The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil), with the rubber band positioned above the liquid level.[2]
- Heating and Observation:
 - A rapid initial heating is performed to determine an approximate melting range.
 - The apparatus is allowed to cool. A second determination is then carried out with a slow heating rate of 1-2 °C per minute, especially when approaching the approximate melting point.[4]
 - The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]
- Data Recording: The melting point range is recorded. For a pure compound like **4-Nitrobenzohydrazide**, a sharp melting range of 0.5-1.0 °C is expected.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of **4-Nitrobenzohydrazide** can be accurately determined by potentiometric titration.[5][6][7][8] This method involves titrating a solution of the compound with a standard acidic or basic solution and monitoring the pH change.

Apparatus and Reagents:

- pH meter with a combination glass electrode (calibrated with standard buffers of pH 4, 7, and 10)

- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Potassium chloride (KCl) solution (for maintaining constant ionic strength)
- Deionized water (carbonate-free)
- Nitrogen gas supply

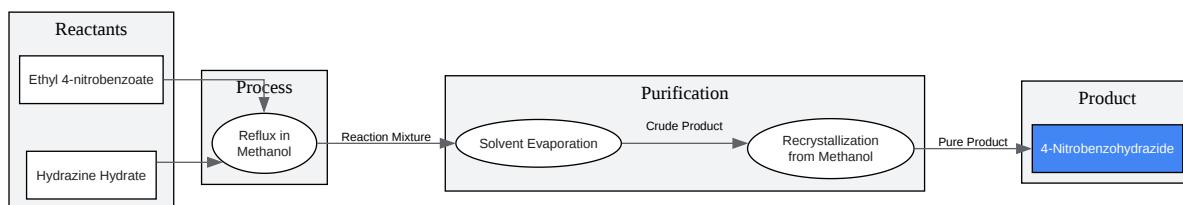
Procedure:

- Sample Preparation: A precise amount of **4-Nitrobenzohydrazide** is dissolved in deionized water to prepare a solution of known concentration (e.g., 1 mM).[5] A co-solvent may be used if solubility is low, though this can affect the pKa value.[6]
- Titration Setup: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized titrant (NaOH for the acidic pKa and HCl for the basic pKa).
- Inert Atmosphere: The solution is purged with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the pH measurements, especially in the basic range.[5][7]
- Titration for pK_{a1} (Acidic Dissociation): The solution is titrated with standardized NaOH solution, added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the first equivalence point.
- Titration for pK_{a2} (Basic Dissociation): A fresh sample solution is prepared and titrated with standardized HCl solution in a similar incremental manner. The pH is recorded after each addition, continuing past the second equivalence point.

- Data Analysis:
 - A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
 - The equivalence points are determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve ($\Delta\text{pH}/\Delta V$ or $\Delta^2\text{pH}/\Delta V^2$ vs. V). [9]
 - The pKa values are determined from the pH at the half-equivalence points. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa.[10]
- Replication: The titration is performed in triplicate to ensure the reproducibility and accuracy of the results. The average pKa values and standard deviations are then calculated.[5]

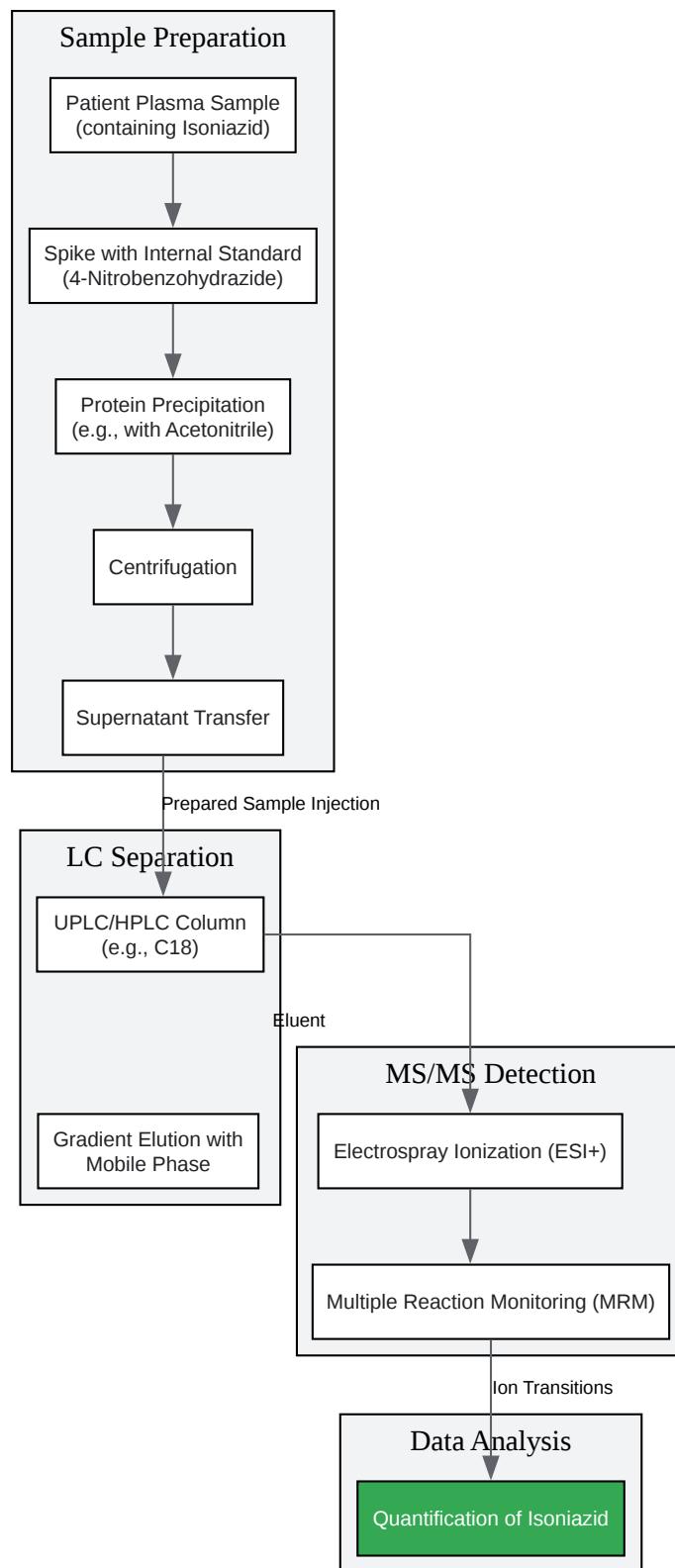
Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving **4-Nitrobenzohydrazide**.



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Caption: Synthetic pathway for **4-Nitrobenzohydrazide**.

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Caption: Workflow for Isoniazid analysis using **4-Nitrobenzohydrazide** as an internal standard.

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